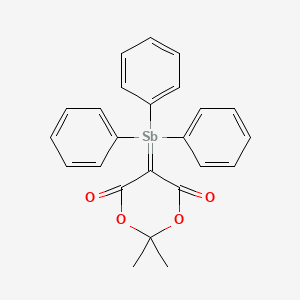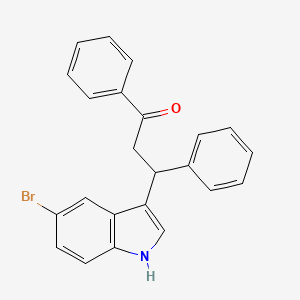
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring, which is attached to a propanone moiety and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of 3-(5-bromo-1H-indol-3-yl)propanone: The brominated indole is then reacted with a propanone derivative under acidic or basic conditions to form the intermediate 3-(5-bromo-1H-indol-3-yl)propanone.
Addition of Phenyl Groups: The final step involves the addition of two phenyl groups to the intermediate compound, which can be achieved through a Friedel-Crafts acylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The bromine atom and indole ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(5-chloro-1H-indol-3-yl)-1,3-diphenyl-: Similar structure with a chlorine atom instead of bromine.
1-Propanone, 3-(5-fluoro-1H-indol-3-yl)-1,3-diphenyl-: Similar structure with a fluorine atom instead of bromine.
1-Propanone, 3-(5-iodo-1H-indol-3-yl)-1,3-diphenyl-: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
CAS No. |
866892-97-9 |
|---|---|
Molecular Formula |
C23H18BrNO |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H18BrNO/c24-18-11-12-22-20(13-18)21(15-25-22)19(16-7-3-1-4-8-16)14-23(26)17-9-5-2-6-10-17/h1-13,15,19,25H,14H2 |
InChI Key |
WQJHYKDSYYYAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


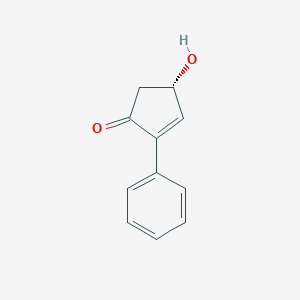
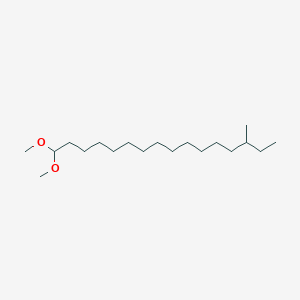

boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
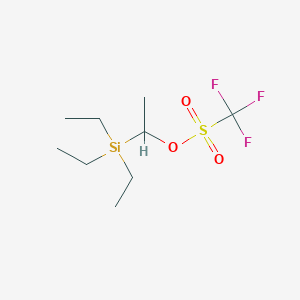
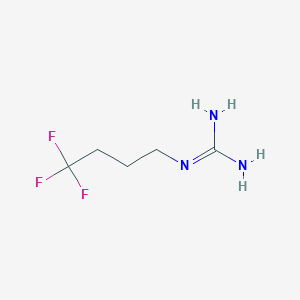
![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)
![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
